4-Methoxy-3-methylphenylmagnesium bromide
Overview
Description
4-Methoxy-3-methylphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with a variety of electrophiles. The compound has the molecular formula C8H9BrMgO and a molecular weight of 225.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3-methylphenylmagnesium bromide is typically synthesized through the reaction of 4-methoxy-3-methylbromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Large-scale reactors equipped with efficient stirring and temperature control systems are used to maintain the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methylphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with this compound to form secondary and tertiary alcohols.
Alkyl Halides: Used in nucleophilic substitution reactions to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.
Scientific Research Applications
4-Methoxy-3-methylphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylphenylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The reactivity is primarily due to the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom, making it highly nucleophilic .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylmagnesium bromide
- 3-Methoxyphenylmagnesium bromide
- 4-Anisylmagnesium bromide
- p-Methoxyphenylmagnesium bromide
Uniqueness
4-Methoxy-3-methylphenylmagnesium bromide is unique due to the presence of both a methoxy group and a methyl group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
magnesium;1-methoxy-2-methylbenzene-4-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGVDHRKEBWOQF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[C-]=C1)OC.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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